molecular formula C13H10ClN3O B2994274 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956438-87-2

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2994274
CAS No.: 956438-87-2
M. Wt: 259.69
InChI Key: RPZCNZSREXZPOI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 3-chlorophenyl group at position 3, a formyl group at position 4, and a propanenitrile chain at position 1. Its molecular formula is C₁₃H₁₀ClN₃O (molecular weight: 277.69 g/mol). The formyl and nitrile groups enhance reactivity, making it a valuable intermediate for synthesizing pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCNZSREXZPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Chemical Reactions Analysis

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and formyl group allow it to bind to active sites on proteins, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substituent Variations

Brominated Analogs
  • 3-[3-(2-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 956369-05-4 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the ortho position of the phenyl ring. Availability: Santa Cruz Biotechnology offers 250 mg ($197) and 1 g ($399) .
  • 3-[3-(3-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 879362-27-3 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the meta position. Availability: Enamine Ltd. and Santa Cruz Biotechnology list this compound, priced similarly to the 2-bromo analog .
  • 3-[3-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS: 255710-83-9 Molecular Formula: C₁₃H₁₀BrN₃O (MW: 304.14 g/mol) Key Difference: Bromine at the para position. Availability: Limited stock; SY140455 (POA pricing) .
Chlorinated Analogs
  • 3-[3-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
    • CAS : 255710-84-0
    • Molecular Formula : C₁₃H₁₀ClN₃O (MW: 277.69 g/mol)
    • Key Difference : Chlorine at the para position.
    • Availability : Discontinued by CymitQuimica .

Functional Group Modifications

Propanenitrile vs. Propanoic Acid
  • 3-[3-(3-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid CAS: 1211533-83-3 Molecular Formula: C₁₂H₁₀BrN₃O₃ (MW: 323.13 g/mol) Key Difference: Nitrile replaced with carboxylic acid.
Hydroxy and Methyl Substituents
  • 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile
    • CAS : 1909-18-8
    • Molecular Formula : C₁₃H₁₃N₃O (MW: 227.26 g/mol)
    • Key Difference : Hydroxy and methyl groups replace formyl and halophenyl.
    • Impact : Reduced electrophilicity and altered hydrogen-bonding capacity .

Structural and Electronic Effects

Parameter 3-Chlorophenyl (Target) 2-Bromophenyl 4-Chlorophenyl Propanoic Acid
Halogen Position Meta (Cl) Ortho (Br) Para (Cl) N/A
Molecular Weight 277.69 304.14 277.69 323.13
Electron Effects Moderate EWG* Stronger EWG Moderate EWG Strong EWG (COOH)
Availability Discontinued Available Discontinued Available

*EWG = Electron-Withdrawing Group

Biological Activity

3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 259.69 g/mol
  • CAS Number : 381214-36-4

The compound features a pyrazole ring substituted with a chlorophenyl group and an aldehyde functional group, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound involves the condensation of appropriate precursors, typically including chlorinated phenyl derivatives and pyrazole intermediates. The detailed synthetic pathway is crucial for ensuring the purity and yield of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

  • Antifungal Activity : Compounds with similar structures have shown significant antifungal activity against various pathogenic strains. For instance, derivatives containing the pyrazole scaffold have been reported to inhibit fungal growth effectively, suggesting that this compound may exhibit similar properties .
  • Antitubercular Activity : The compound's structure suggests potential effectiveness against Mycobacterium tuberculosis, as seen in related pyrazole derivatives which have demonstrated promising antitubercular activity .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance this activity by modulating inflammatory pathways. Studies indicate that compounds with similar moieties can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammation-related disorders .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.
  • Membrane Permeabilization : The compound may disrupt bacterial cell membranes, leading to cell death, as observed in studies on related pyrazole derivatives against Gram-positive bacteria .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antifungal activity against Candida albicans with an IC50 value of 5 µg/mL for similar pyrazole compounds.
Study BShowed effective inhibition of Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL for related structures.
Study CReported anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages treated with pyrazole derivatives.

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